3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one is a bicyclic compound that belongs to the class of azabicyclononanes. This compound is characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework. The presence of phenyl groups at the 2 and 4 positions, along with a methyl group at the 3 position, contributes to its distinct chemical properties and biological activities .
Vorbereitungsmethoden
The synthesis of 3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one typically involves a multi-step process. One common method involves the condensation of cyclohexanone, substituted benzaldehyde, and ammonium acetate in a 1:2:1.5 ratio in ethanol . This reaction yields the desired azabicyclononane structure with phenyl groups at the 2 and 4 positions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Analyse Chemischer Reaktionen
3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, catalytic hydrogenation over Raney nickel can convert oximes of this compound into corresponding amines . Additionally, reactions with potassium iodide and sodium azide can yield 9-iodo and 9-azido derivatives, respectively . These reactions often involve specific reagents and conditions to achieve the desired transformations.
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its biological activities. It exhibits a broad spectrum of biological activities, including antifungal, antibacterial, analgesic, and anti-inflammatory properties . The azabicyclononane pharmacophore is present in numerous naturally occurring alkaloids, which are known for their wide variety of pharmacological actions. The compound’s unique structure and biological activities make it a valuable target for drug discovery and development.
Wirkmechanismus
The mechanism of action of 3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one is primarily attributed to its interaction with specific molecular targets and pathways. The presence of the azabicyclononane core allows it to interact with various enzymes and receptors, leading to its observed biological effects. For example, its antifungal activity is believed to result from its ability to disrupt fungal cell membranes .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one can be compared with other similar compounds, such as 2,4-bis(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one and 2,4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one These compounds share the same azabicyclononane core but differ in the substituents attached to the phenyl rings The variations in substituents can lead to differences in their chemical properties and biological activities The unique combination of substituents in 3-Methyl-2,4-diphenyl-3-azabicyclo[33
Eigenschaften
CAS-Nummer |
64259-30-9 |
---|---|
Molekularformel |
C21H23NO |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C21H23NO/c1-22-19(15-9-4-2-5-10-15)17-13-8-14-18(21(17)23)20(22)16-11-6-3-7-12-16/h2-7,9-12,17-20H,8,13-14H2,1H3 |
InChI-Schlüssel |
XSQVFKOTPJNTDR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(C2CCCC(C1C3=CC=CC=C3)C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.